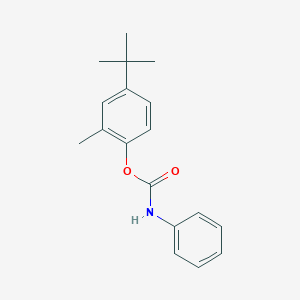
4-tert-butyl-2-methylphenyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-methylphenyl phenylcarbamate, also known as Irgarol 1051, is a widely used biocide in the field of marine antifouling. It is known for its ability to prevent the growth of marine organisms on the hulls of ships, preventing the formation of biofilms and reducing drag. However, its use has been controversial due to its potential environmental impact. In
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate is not fully understood. It is believed to disrupt the electron transport chain in the mitochondria of cells, leading to oxidative stress and cell death. It may also interfere with the synthesis of DNA and RNA, leading to inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that exposure to 4-tert-butyl-2-methylphenyl phenylcarbamate can have a range of biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to damage to DNA and proteins. It may also interfere with the function of enzymes involved in cellular metabolism. In addition, it has been shown to have toxic effects on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-2-methylphenyl phenylcarbamate in lab experiments is its high potency. It is effective at low concentrations, allowing for cost-effective experiments. However, its toxicity can be a limitation, as it may interfere with the results of experiments. In addition, its potential environmental impact raises ethical concerns about its use in research.
Future Directions
There are several future directions for research on 4-tert-butyl-2-methylphenyl phenylcarbamate. One area of research is the development of alternative antifouling agents that are less harmful to the environment. Another area of research is the investigation of the long-term effects of exposure to 4-tert-butyl-2-methylphenyl phenylcarbamate on marine organisms and ecosystems. Additionally, research on the mechanism of action of 4-tert-butyl-2-methylphenyl phenylcarbamate may lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-2-methylphenyl phenylcarbamate involves the reaction of 4-tert-butyl-2-methylphenol with phenyl isocyanate. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, with a catalyst such as triethylamine. The yield of the reaction is typically high, with a purity of over 99%.
Scientific Research Applications
4-tert-butyl-2-methylphenyl phenylcarbamate has been extensively studied for its antifouling properties. It has been shown to be effective against a wide range of marine organisms, including algae, barnacles, and mussels. In addition to its use in antifouling, it has also been studied for its potential as a pesticide and herbicide.
properties
IUPAC Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-12-14(18(2,3)4)10-11-16(13)21-17(20)19-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIHKZQZGEGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-2-methylphenyl) N-phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
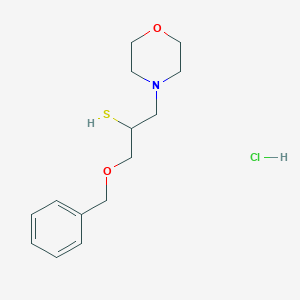
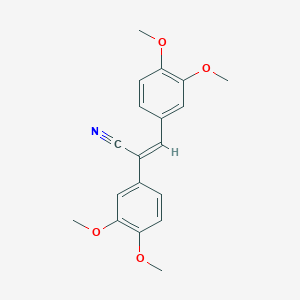
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
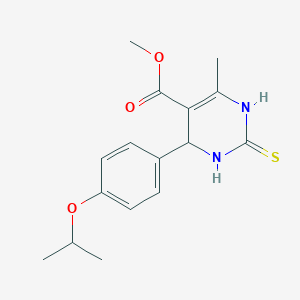
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
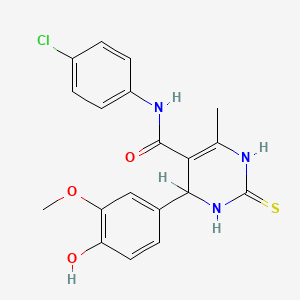
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)